molecular formula C8H8BrClO B13213776 (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol

(1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol

Cat. No.: B13213776
M. Wt: 235.50 g/mol
InChI Key: ZASGHPFWAAEKAD-QMMMGPOBSA-N
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Description

(1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol: is an organic compound that features both bromine and chlorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol typically involves the bromination of 1-(2-chlorophenyl)ethanol. This can be achieved using bromine or a bromine-containing reagent under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields of this compound. The reaction conditions are optimized to ensure purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Chemistry: (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also be used in the development of new pharmaceuticals.

Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used to synthesize new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form bonds with various biological molecules, affecting their function and activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (1R)-2-chloro-1-(2-chlorophenyl)ethan-1-ol
  • (1R)-2-bromo-1-(3-chlorophenyl)ethan-1-ol
  • (1R)-2-bromo-1-(4-chlorophenyl)ethan-1-ol

Comparison: (1R)-2-bromo-1-(2-chlorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

(1R)-2-bromo-1-(2-chlorophenyl)ethanol

InChI

InChI=1S/C8H8BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m0/s1

InChI Key

ZASGHPFWAAEKAD-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CBr)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CBr)O)Cl

Origin of Product

United States

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